molecular formula C18H14F3N3O2S B2585012 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 946341-07-7

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2585012
CAS No.: 946341-07-7
M. Wt: 393.38
InChI Key: RBSXZRUCPADFKA-UHFFFAOYSA-N
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Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3. The pyridazinone moiety is linked via an ethyl chain to a benzamide group bearing a trifluoromethyl (-CF₃) substituent at the ortho position. This structural combination integrates a heterocyclic backbone (pyridazinone) with aromatic (thiophene) and electron-withdrawing (trifluoromethyl) groups, which are commonly associated with enhanced pharmacokinetic properties and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-2-1-4-12(13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-6-3-11-27-15/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXZRUCPADFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. The structural features of this compound suggest various mechanisms of action, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H14F3N3O
  • Molecular Weight : 305.4 g/mol
  • SMILES Notation : CC(C)CCNC(CN1C(C=CC(c2cccs2)=N1)=O)=O

Key Properties

PropertyValue
LogP2.2898
Polar Surface Area54.15 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on pyridazinone derivatives found that several compounds displayed notable activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting a potential role in tuberculosis treatment .

Enzymatic Inhibition

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes. For instance, sulfonamide derivatives, which share structural similarities, are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This suggests that this compound may also act through similar pathways, potentially disrupting bacterial growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyridazinone derivatives:

  • Antitubercular Activity :
    • A series of substituted benzamides were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating potent antitubercular activity .
  • Cytotoxicity Assessment :
    • Compounds were evaluated for cytotoxic effects on human embryonic kidney (HEK-293) cells, revealing low toxicity levels and suggesting a favorable safety profile for further development .
  • Mechanism Exploration :
    • Molecular docking studies have indicated that these compounds can effectively bind to target enzymes, showcasing their potential as lead compounds in drug development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features:

Compound NameActivity TypeIC50 (μM)
N-(2-(6-oxo-3-thiophen-2-yl)pyridazin-1(6H)-yl)ethylAntimicrobial1.35 - 2.18
N-(2-(6-oxo-3-pheny-pyridazin-1(6H)-yl)ethylAntimicrobial5.0
N-(2-(6-oxo-3-furan-pyridazin-1(6H)-yl)ethylAntimicrobial4.0

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Pyridazinone Thiophen-2-yl, trifluoromethyl benzamide Amide, thiophene, CF₃
Compounds 15–21 (Evidences 1–3) Pyridazinone Piperazinyl, substituted benzylidene acetohydrazides Hydrazide, aryl, halogen (Cl/F)
Goxalapladib () 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl piperidine Amide, CF₃, ether
[125I]PIMBA () Benzamide Piperidinyl, iodomethoxy Iodine, piperidine

Key Observations :

  • Pyridazinone Core: The target compound shares a pyridazinone backbone with compounds 15–21 (Evidences 1–3), but differs in substituents. These analogs feature acetohydrazide-linked benzylidene groups and piperazinyl moieties, whereas the target compound has a thiophene and trifluoromethyl benzamide .
  • Trifluoromethyl Benzamide: The -CF₃ benzamide group is structurally similar to goxalapladib () and compound 6g (), though these lack the pyridazinone-thiophene system .
  • Thiophene Incorporation : includes thiophen-2-yl groups in tetrahydronaphthalen-2-amine derivatives, highlighting the role of thiophene in modulating electronic properties and binding interactions .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound ID (Evidence) Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Features
Target Compound Not reported ~450 (estimated) Expected IR: C=O (pyridazinone), C-F (CF₃), thiophene C-S. NMR: Pyridazinone H5, ethyl CH₂, aromatic protons.
Compound 15 () 238–239 ~550 (calculated) IR: C=O (1680 cm⁻¹), C-H (aromatic). NMR: Piperazine CH₂, nitrobenzylidene protons .
Compound 8 () 238–239 529.2 IR: C=O (1660 cm⁻¹). NMR: Trimethoxybenzylidene signals .
Compound 19 () 202–203 487 IR: C-N (1250 cm⁻¹). NMR: OCH₃, fluorophenyl signals .

Key Observations :

  • The target compound’s estimated molecular weight (~450) is lower than piperazinyl pyridazinones (e.g., compound 15: ~550) due to the absence of bulky piperazine and hydrazide groups.

Table 3: Functional Comparisons

Compound ID (Evidence) Biological Activity Target/Mechanism
Target Compound Not reported (inferred) Potential sigma receptor binding (cf. ) or antiproliferative activity (cf. –3).
[125I]PIMBA () Sigma receptor ligand (Kd = 5.80 nM) Prostate cancer imaging/therapy .
Compounds 15–21 (Evidences 1–3) Cytotoxicity against AGS cells (IC₅₀: 10–50 μM) Apoptosis induction via ROS generation .
Goxalapladib () Atherosclerosis treatment Phospholipase A₂ inhibition .

Key Observations :

  • The target’s benzamide group aligns with sigma receptor-targeting ligands like [125I]PIMBA, suggesting possible diagnostic or therapeutic utility in oncology .
  • Unlike acetohydrazide derivatives (Evidences 1–3), the target’s amide linkage may confer metabolic stability, reducing susceptibility to hydrolysis .

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